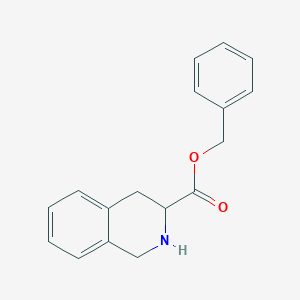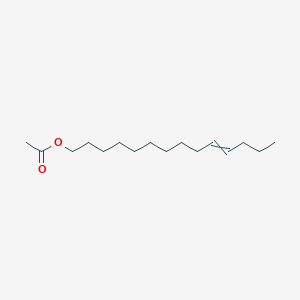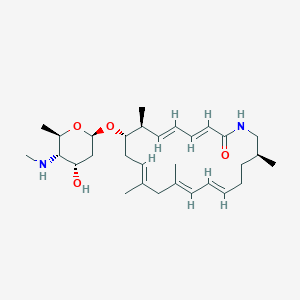
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of phenylethylamine derivatives with aldehydes, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy and yield. These methods involve the use of various catalysts and co-oxidants to facilitate the formation of the desired product under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinolines .
Applications De Recherche Scientifique
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neuroprotection and neurodegenerative diseases.
Medicine: Investigated for its potential as an antineuroinflammatory agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. The compound also interacts with specific receptors and enzymes, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antibacterial activity.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential in asymmetric catalysis
Uniqueness: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific structural features and the presence of a carboxylate group, which enhances its biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
146503-35-7 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2 |
Clé InChI |
CAKWIRNQEKMHOR-UHFFFAOYSA-N |
SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Synonymes |
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)





